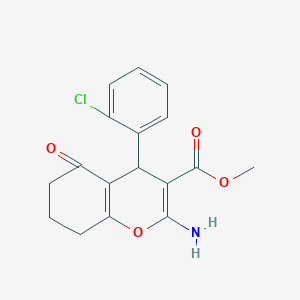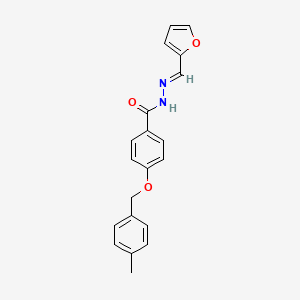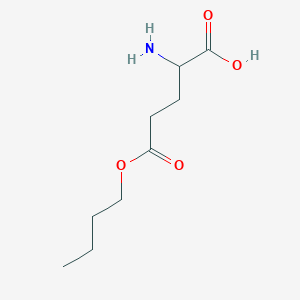
(E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime is an organic compound with the molecular formula C14H13NO3 It is characterized by the presence of a hydroxy group, a methoxy group, and an oxime functional group attached to a phenylmethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime typically involves the reaction of (2-Hydroxy-4-methoxyphenyl)(phenyl)methanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The oxime formation proceeds via the nucleophilic addition of hydroxylamine to the carbonyl group of the ketone, followed by dehydration to yield the oxime.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
(E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound’s hydroxy and methoxy groups can participate in various biochemical pathways, modulating enzyme activity and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone: Lacks the oxime group, which may result in different chemical reactivity and biological activity.
(E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone hydrazone:
(E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone semicarbazone: Contains a semicarbazone group, which may exhibit distinct biological activities.
Uniqueness
(E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime is unique due to the presence of the oxime group, which imparts specific chemical reactivity and potential biological activities not found in its analogs. The combination of hydroxy, methoxy, and oxime groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
51674-04-5 |
|---|---|
Fórmula molecular |
C14H13NO3 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-methoxyphenol |
InChI |
InChI=1S/C14H13NO3/c1-18-11-7-8-12(13(16)9-11)14(15-17)10-5-3-2-4-6-10/h2-9,16-17H,1H3/b15-14+ |
Clave InChI |
CGMYMXLVMLLWHC-CCEZHUSRSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)/C(=N/O)/C2=CC=CC=C2)O |
SMILES canónico |
COC1=CC(=C(C=C1)C(=NO)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione](/img/structure/B11998843.png)

![N'-[(E)-(4-methylphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11998856.png)

![n,n-Diethyl-2-hydroxy-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11998860.png)


![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998869.png)
![N-[2-(diethylamino)ethyl]-N'-(1,3-thiazol-2-yl)ethanediamide](/img/structure/B11998870.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11998872.png)


![4-(6-Methoxy[1,1'-biphenyl]-3-yl)-4-oxobutanoic acid](/img/structure/B11998902.png)
